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Compound of Interest

Compound Name: Doravirine

Cat. No.: B607182

Head-to-Head Clinical Trial Showdown:
Doravirine vs. Darunavir/Ritonavir

In the landscape of antiretroviral therapy for treatment-naive adults with HIV-1, the non-
nucleoside reverse transcriptase inhibitor (NNRTI) doravirine has been rigorously compared
against the established protease inhibitor regimen of darunavir boosted with ritonavir. The
pivotal phase 3, randomized, double-blind, non-inferiority trial, known as DRIVE-FORWARD,
provides the primary body of evidence for this comparison, offering valuable insights for
researchers, scientists, and drug development professionals.[1][2][3]

Efficacy: A Tale of Non-Inferiority and Sustained
Suppression

The DRIVE-FORWARD trial was designed to assess whether doravirine was non-inferior to
darunavir/ritonavir when both were administered with two nucleoside reverse transcriptase
inhibitors (NRTISs).[1][3]

Primary Endpoint Analysis (Week 48):

At 48 weeks, doravirine demonstrated non-inferiority to the darunavir/ritonavir regimen. A
higher percentage of participants in the doravirine group achieved an HIV-1 RNA count of less
than 50 copies per mL, although the difference was not statistically significant.[1][4] Specifically,
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84% of participants receiving doravirine reached this primary endpoint, compared to 80% in
the darunavir/ritonavir arm.[1][4]

Long-Term Efficacy (Week 96):

The 96-week follow-up data continued to support the efficacy of doravirine. At this time point, a
greater proportion of participants in the doravirine group (73%) maintained viral suppression
compared to the darunavir/ritonavir group (66%).[2] These longer-term results reinforce
doravirine's role as a durable treatment option.[2][5]

Efficacy in High Viral Load Subgroups:

An important consideration in antiretroviral therapy is efficacy in patients with a high baseline
viral load. In the DRIVE-FORWARD trial, among participants with a baseline HIV-1 RNA of
100,000 copies per mL or higher, 81% in the doravirine group and 76% in the darunavir group
achieved viral suppression by week 48.[4] For the subgroup with viral loads exceeding 500,000
copies per mL, 82% of those on doravirine and 50% on darunavir/ritonavir achieved an HIV-1
RNA of less than 50 copies per mL at week 48.[4]

CD4+ Cell Count Response:

Both treatment arms showed robust immunological recovery. At week 48, the mean increase in
CD4+ T-cell counts from baseline was comparable between the two groups, with a mean
change of 193 cells/pL for doravirine and 186 cells/pL for darunavir/ritonavir.[4][5] By week
192 of an open-label extension, those who continued doravirine and those who switched from
darunavir/ritonavir to doravirine showed similar mean increases in CD4 T-cell counts from
week 96.[6]

Comparative Safety and Tolerability Profile

The safety and tolerability of an antiretroviral regimen are critical for long-term adherence and
patient outcomes. The DRIVE-FORWARD trial revealed distinct profiles for doravirine and
darunavir/ritonavir.

Adverse Events:
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While both regimens were generally well-tolerated, there were notable differences in the
incidence of specific adverse events. Diarrhea was more frequently reported in the
darunavir/ritonavir group (24%) compared to the doravirine group (17%) over 96 weeks.[2]
Other common adverse events across both groups included nausea and headache.[1][2]

Discontinuation Rates:

The rate of discontinuation due to adverse events was low in both arms of the study. Through
96 weeks, the time to discontinuation due to an adverse event was not significantly different
between the two groups.[2]

Lipid Profile:

A key differentiator observed in the DRIVE-FORWARD trial was the impact on lipid profiles.
Doravirine was associated with a more favorable lipid profile compared to darunavir/ritonavir.
[2][5] At 96 weeks, participants receiving doravirine experienced a modest decrease in LDL
cholesterol, while those on darunavir/ritonavir saw an increase.[7] Similarly, triglyceride levels
decreased slightly in the doravirine arm but increased in the darunavir/ritonavir arm.[7]

Resistance Profile

The emergence of drug resistance is a significant concern in HIV-1 treatment. In the DRIVE-
FORWARD trial, the development of resistance to any study drug was infrequent in both
treatment groups through 96 weeks.[2] Doravirine was designed to have a high barrier to
resistance and to be effective against common NNRTI-resistant HIV-1 variants.[1][8] In clinical
trials, the development of doravirine resistance-associated substitutions in reverse
transcriptase was uncommon.[8][9]

Data Summary Tables

Table 1: Efficacy Outcomes at Week 48 and Week 96
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Endpoint Doravirine

Darunavir/Ritonavir

Week 48: HIV-1 RNA < 50

_ 84% (321/383)[1]
copies/mL

80% (306/383)[1]

Week 96: HIV-1 RNA < 50

] 73% (277/383)[2]
copies/mL

66% (248/383)[2]

Week 48: Mean CD4+ Cell

+193 cells/pL[4]
Count Change

+186 cells/pL[4]

Table 2: Key Safety and Tolerability Findings through Week 96

Adverse Event/Outcome Doravirine Darunavir/Ritonavir
Diarrhea 17% (65/383)[2] 24% (91/383)[2]
Nausea 12% (45/383)[2] 14% (52/383)[2]
Headache 15% (57/383)[2] 12% (46/383)[2]

Discontinuation due to Adverse
2% (6/383) at Week 48[1]
Events

3% (12/383) at Week 48[1]

Experimental Protocols

The DRIVE-FORWARD trial was a randomized, controlled, double-blind, multicenter, non-
inferiority study conducted across 125 clinical centers in 15 countries.[1]

Participant Population:

Eligible participants were adults (=18 years old) with HIV-1 infection who were naive to
antiretroviral therapy.[1][3] They were required to have a plasma HIV-1 RNA of at least 1000

copies per mL at screening.[1][3] Exclusion criteria included prior treatment for any viral
infection other than HIV-1, use of immunosuppressive drugs, and active acute hepatitis.[1][3]

Randomization and Blinding:
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A total of 769 participants were randomly assigned (1:1) to receive either doravirine or
darunavir/ritonavir.[1] The randomization was stratified by screening HIV-1 RNA levels
(100,000 vs >100,000 copies per mL) and the chosen NRTI pair.[1][3] To maintain blinding, all
participants, investigators, study site personnel, and funding institution staff were masked to the
treatment group assignment.[1][3] Participants received four tablets daily, including placebos
for the alternative treatment.[4]

Treatment Regimens:
e Doravirine Group: Oral doravirine 100 mg once daily.[1]
o Darunavir/Ritonavir Group: Oral darunavir 800 mg plus ritonavir 100 mg once daily.[1]

Both groups also received two investigator-selected NRTIs: either tenofovir and emtricitabine or
abacavir and lamivudine.[1]

Endpoints:

The primary efficacy endpoint was the proportion of participants achieving an HIV-1 RNA of
less than 50 copies per mL at week 48, as determined by the US Food and Drug Administration
snapshot algorithm.[1][3] Non-inferiority was established if the lower bound of the two-sided
95% CI for the treatment difference (doravirine minus darunavir) was greater than -10
percentage points.[1][3]

Mechanism of Action and Experimental Workflow
Diagrams
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Darunavir (Protease Inhibitor) Mechanism
Binds to Prevents Results in
Active Site of Inhibition of Gag-Pol Prevention of
HIV-1 Protease Polyprotein Cleavage Viral Maturation

Doravirine (NNRTI) Mechanism

Binds to Induces Leads to
Doravirine Allosteric Pocket of Conformational Change Inhibition of
Reverse Transcriptase in Reverse Transcriptase Viral DNA Synthesis

Click to download full resolution via product page

Caption: Mechanisms of Action for Doravirine and Darunavir.
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Caption: DRIVE-FORWARD Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29592840/
https://pubmed.ncbi.nlm.nih.gov/29592840/
https://pubmed.ncbi.nlm.nih.gov/29592840/
https://pubmed.ncbi.nlm.nih.gov/31740348/
https://pubmed.ncbi.nlm.nih.gov/31740348/
https://pubmed.ncbi.nlm.nih.gov/31740348/
https://vivantes.elsevierpure.com/en/publications/doravirine-versus-ritonavir-boosted-darunavir-in-antiretroviral-n/
https://www.natap.org/2018/HIV/PIIS2352301818300213New.pdf
http://www.arv-trials.com/showStudy.asp?Study=DRIVE-FORWARD
https://pmc.ncbi.nlm.nih.gov/articles/PMC8644615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8644615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8644615/
https://www.aidsmap.com/news/jul-2018/doravirine-maintains-higher-rate-virological-suppression-over-darunavirritonavir
https://www.aidsmap.com/news/jul-2018/doravirine-maintains-higher-rate-virological-suppression-over-darunavirritonavir
https://pmc.ncbi.nlm.nih.gov/articles/PMC7655028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7655028/
https://www.researchgate.net/publication/344254333_Review_of_Doravirine_Resistance_Patterns_Identified_in_Participants_During_Clinical_Development
https://www.benchchem.com/product/b607182#head-to-head-comparison-of-doravirine-and-darunavir-ritonavir-in-clinical-trials
https://www.benchchem.com/product/b607182#head-to-head-comparison-of-doravirine-and-darunavir-ritonavir-in-clinical-trials
https://www.benchchem.com/product/b607182#head-to-head-comparison-of-doravirine-and-darunavir-ritonavir-in-clinical-trials
https://www.benchchem.com/product/b607182#head-to-head-comparison-of-doravirine-and-darunavir-ritonavir-in-clinical-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b607182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

